molecular formula C9H15Cl B2534191 1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane CAS No. 2287333-99-5

1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane

Cat. No. B2534191
CAS RN: 2287333-99-5
M. Wt: 158.67
InChI Key: GGXARXKNYFBHEP-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane, often referred to as BCP-Cl , is a fascinating compound with a unique bicyclic structure. It belongs to the class of bicyclo[1.1.1]pentanes , which have gained attention in organic and medicinal chemistry due to their potential as bioisosteres for aromatic rings. BCP-Cl combines the rigidity of the bicyclo[1.1.1]pentane core with a chloromethyl group, making it an intriguing building block for drug design and synthesis .


Synthesis Analysis

The synthesis of BCP-Cl involves several steps. One approach starts with the preparation of [1.1.1]propellane, followed by functionalization of the bridgehead position with a chloromethyl group. The synthetic route requires careful handling of reactive intermediates and optimization of reaction conditions .


Molecular Structure Analysis

BCP-Cl features a bicyclo[1.1.1]pentane core, which consists of three fused cyclobutane rings. The chloromethyl group is attached to one of the bridgehead carbons. The compact and rigid structure of BCP-Cl contributes to its unique properties and potential as a bioisostere .


Chemical Reactions Analysis

BCP-Cl serves as a versatile starting material for various chemical transformations. It can participate in substitution reactions, cross-coupling reactions, and cyclizations. Researchers have explored its reactivity to create diverse functionalized derivatives. Notably, BCP-Cl can mimic para-substitution patterns found in benzene rings, expanding the toolbox for medicinal chemistry .

Mechanism of Action

The specific mechanism of action for BCP-Cl depends on its context within a larger molecule or drug candidate. Its rigid structure may influence binding interactions with biological targets, affecting pharmacological properties. Further studies are needed to elucidate its precise mode of action .

properties

IUPAC Name

1-(chloromethyl)-3-propylbicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Cl/c1-2-3-8-4-9(5-8,6-8)7-10/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXARXKNYFBHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CC(C1)(C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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